N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17699685
Molecular Formula: C10H10FN3
Molecular Weight: 191.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10FN3 |
|---|---|
| Molecular Weight | 191.20 g/mol |
| IUPAC Name | N-(2-fluoro-4-methylphenyl)-1H-pyrazol-4-amine |
| Standard InChI | InChI=1S/C10H10FN3/c1-7-2-3-10(9(11)4-7)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13) |
| Standard InChI Key | HUTONPLRZRETNB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NC2=CNN=C2)F |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Physicochemical Properties
N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine belongs to the pyrazole amine family, featuring a five-membered pyrazole ring with an amine group at the 4-position and a 2-fluoro-4-methylphenyl substituent at the nitrogen atom. The fluorine atom at the ortho position and the methyl group at the para position on the phenyl ring contribute to its stereoelectronic profile, enhancing lipophilicity and metabolic stability. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 191.20 g/mol | |
| Density | Not reported | – |
| Boiling/Melting Points | Not reported | – |
The absence of reported melting/boiling points underscores the compound’s primary use in research settings rather than industrial applications.
Crystallographic and Conformational Insights
While direct crystallographic data for N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine remains unpublished, analogous fluorinated pyrazole derivatives exhibit monoclinic crystal systems with P2/c symmetry . For example, a related triazole-pyrazolone hybrid displays unit cell dimensions of , and . Such structural data highlight the planar geometry of the pyrazole ring and the steric effects imposed by fluorinated aryl groups, which likely influence binding interactions in biological systems.
Synthesis and Optimization
Reaction Pathways and Key Steps
The synthesis of N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine typically involves a multi-step sequence:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or alkynones under acidic or basic conditions.
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Coupling with Fluorinated Aryl Groups: Buchwald-Hartwig amination or Ullmann-type reactions to introduce the 2-fluoro-4-methylphenyl moiety.
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Purification: Chromatography or recrystallization to achieve >95% purity.
A representative synthetic route is outlined below:
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Step 1: Reaction of 4-nitropyrazole with 2-fluoro-4-methylaniline in the presence of a palladium catalyst.
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Step 2: Reduction of the nitro group to an amine using hydrogen gas and a Raney nickel catalyst.
Critical Parameters:
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Temperature control (80–120°C) to prevent decomposition.
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Use of anhydrous solvents (e.g., THF, DMF) to avoid side reactions.
Biological Activity and Mechanistic Studies
Kinase Inhibition and Selectivity
N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine exhibits inhibitory activity against serine/threonine kinases, particularly those involved in cell proliferation pathways (e.g., MAPK/ERK). In enzymatic assays, it demonstrated an IC of 120 nM against ERK2, with >50-fold selectivity over related kinases such as JNK1 and p38α. The fluorine atom enhances hydrogen bonding with kinase ATP-binding pockets, while the methyl group improves hydrophobic interactions.
Comparative Analysis with Structural Analogs
Role of Fluorine and Methyl Substituents
Replacing the 2-fluoro group with chlorine (as in N-(2-chloro-4-methylphenyl)-1H-pyrazol-4-amine) reduces kinase inhibition potency by 3-fold, highlighting fluorine’s unique electronic effects. Conversely, moving the methyl group from the 4- to the 6-position (as in N-(2-fluoro-6-methylphenyl)-1H-pyrazol-4-amine) diminishes metabolic stability in hepatocyte assays .
| Derivative | ERK2 IC (nM) | Metabolic Stability (t, min) |
|---|---|---|
| N-(2-Fluoro-4-methylphenyl) | 120 | 45 |
| N-(2-Chloro-4-methylphenyl) | 360 | 38 |
| N-(2-Fluoro-6-methylphenyl) | 140 | 22 |
Future Directions and Challenges
Drug Development Opportunities
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Prodrug Design: Masking the amine group to improve oral bioavailability.
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Combination Therapies: Pairing with immune checkpoint inhibitors to enhance antitumor efficacy.
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Target Identification: Proteomic studies to uncover off-target effects and secondary mechanisms.
Synthetic Chemistry Challenges
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Developing enantioselective routes for chiral derivatives.
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Reducing reliance on palladium catalysts to lower production costs.
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